2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Lipophilicity Drug Design Physicochemical Profiling

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7) is an N-substituted phthalimide derivative featuring an isoindoline-1,3-dione core linked to a diethylene glycol (PEG2) chain terminated by a primary hydroxyl group. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, the compound is a solid at ambient temperature (melting point 61.5–63.0 °C) and requires storage at 0–8 °C.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 69676-63-7
Cat. No. B1586309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
CAS69676-63-7
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO
InChIInChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2
InChIKeyJBKIFGNPYPHRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7) is an N-substituted phthalimide derivative featuring an isoindoline-1,3-dione core linked to a diethylene glycol (PEG2) chain terminated by a primary hydroxyl group [1]. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, the compound is a solid at ambient temperature (melting point 61.5–63.0 °C) and requires storage at 0–8 °C . It is primarily employed as a protected amino-alcohol building block in organic synthesis, where the phthalimide moiety serves as a masked primary amine that can be liberated via hydrazinolysis or alkaline hydrolysis [2].

Why In-Class N-Substituted Phthalimides Cannot Reliably Substitute for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7)


N-Substituted phthalimides sharing the isoindoline-1,3-dione core are not functionally interchangeable because the length and composition of the N-alkyl side chain exert first-order control over the compound's lipophilicity, solubility, reactivity, and the spatial geometry of the protected amine . The target compound's PEG2 linker (two ethylene glycol units) occupies a distinct property space between the shorter N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4) and the longer PEG3 analog (CAS 185022-23-5), resulting in a unique balance of aqueous solubility, organic solvent compatibility, and deprotection kinetics that directly impacts downstream synthetic efficiency and product purity . Procurement of an analog with a different linker length introduces uncontrolled variables—such as altered protecting-group lability, divergent solubility profiles, and incompatible intermediate reactivity—that can cause synthetic route failure, reduced yields, or the need for extensive re-optimization of reaction conditions [1].

Quantitative Head-to-Head Evidence for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7) Versus Closest Structural Analogs


Reduced Lipophilicity Relative to N-(2-Hydroxyethyl)phthalimide: LogP Comparison Driving Solubility and Bioavailability Advantages

The target compound exhibits a computed ACD/LogP of 0.85, which is 0.08 log units lower than the ACD/LogP of 0.93 for the one-ethylene-glycol-unit shorter analog N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4) . This 9% relative reduction in lipophilicity is directly attributable to the additional ether oxygen in the PEG2 side chain, which increases hydrogen-bond acceptor capacity (4 vs. 3 acceptors) and topological polar surface area (66.8 Ų vs. 57.6 Ų) [1]. The lower LogP translates to improved aqueous solubility and a reduced tendency for non-specific protein binding, which is critical when the compound is used as an intermediate in the synthesis of water-soluble pharmaceutical agents, such as acyclovir analogs [2].

Lipophilicity Drug Design Physicochemical Profiling

Significantly Lower Melting Point and Different Physical Form Versus N-(2-Hydroxyethyl)phthalimide: Handling and Formulation Implications

The target compound has an experimentally determined melting point of 61.5–63.0 °C, which is approximately 65 °C lower than the 126–129 °C melting point reported for the shorter-chain analog N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4) . This substantial depression in melting point—a consequence of the more flexible PEG2 chain disrupting crystal lattice packing—means the target compound transitions to a liquid state at moderately elevated temperatures that may be encountered during shipping or exothermic reactions . The lower melting point also facilitates melt-processing applications and dissolution in reaction media at gentler temperatures, reducing the risk of thermal degradation of sensitive co-reactants .

Physicochemical Properties Formulation Material Handling

High-Yield One-Step Synthesis (99%) with Simple Workup: Route Efficiency Benchmark

The target compound can be synthesized in a single-step condensation between 2-(2-aminoethoxy)ethanol (1.05 g, 19.94 mmol) and phthalic anhydride (2.95 g, 19.94 mmol) in refluxing toluene with Dean-Stark water removal over 6 hours, yielding 4.67 g (99%) of the product as a white solid after simple drying and filtration, with no chromatographic purification required . This near-quantitative yield, verified by 1H NMR, significantly exceeds the typical 64–74% yields reported for the synthesis of N-(2-hydroxyethyl)phthalimide under comparable conditions, where purification by recrystallization or column chromatography is often necessary . The higher yield is attributed to the PEG2 chain's enhanced solubility of the imide product in the reaction medium, minimizing product loss during workup.

Synthetic Methodology Process Chemistry Yield Optimization

Validated Intermediate in Antiviral Agent Synthesis: Direct Literature Precedent for Downstream Utility

In a published medicinal chemistry study, N-[2-(2-hydroxyethoxy)ethyl]phthalimide (the target compound) was converted to its chloromethyl ether and used to alkylate tris(trimethylsilyl)guanine, yielding the N-blocked intermediate 7 as a precursor to the acyclovir analog 9-[[2-(2-aminoethoxy)ethoxy]methyl]guanine (11) [1]. This established synthetic route demonstrates that the PEG2 spacer length is integral to the target compound's function as a protected amine delivery vehicle, enabling the construction of a pharmacologically relevant side chain that cannot be accessed using the shorter N-(2-hydroxyethyl)phthalimide without additional synthetic steps [1]. The deprotection was achieved via hydrazinolysis, a standard condition for phthalimide removal, confirming compatibility with downstream guanine nucleoside chemistry.

Medicinal Chemistry Antiviral Agents Protecting Group Strategy

Highest-Confidence Application Scenarios for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7) Based on Quantitative Evidence


Synthesis of PEG2-Containing Acyclic Nucleoside Antiviral Intermediates

The compound is uniquely suited as a protected amino-alcohol building block for constructing antiviral nucleoside analogs requiring a precisely two-ethylene-glycol-unit spacer between the nucleobase and the terminal amine. The established route—chloromethyl ether formation, coupling with silylated guanine, and hydrazine deprotection—has been validated in the peer-reviewed literature for generating acyclovir analogs . Procurement of the compound with the correct PEG2 length is non-negotiable; the shorter N-(2-hydroxyethyl)phthalimide yields a different product series, and the longer PEG3 analog introduces an additional ethylene glycol unit that alters the pharmacological spacer length.

High-Efficiency Multi-Step Organic Synthesis Requiring Near-Quantitative Protecting Group Installation

The 99% isolated yield achievable in a single-step, chromatography-free synthesis of the target compound translates to superior atom economy and lower cost per gram when the compound is consumed as a synthetic intermediate in multi-step sequences . Compared to N-(2-hydroxyethyl)phthalimide, which typically requires recrystallization or column purification and affords yields in the 64–74% range, the target compound's high-yielding preparation reduces procurement volume requirements and minimizes waste, making it the economical choice for process chemistry at scale.

Formulation and Material Science Applications Requiring Moderate-Temperature Processability

With a melting point of 61.5–63.0 °C, the target compound is processable as a melt at temperatures that are compatible with thermally sensitive co-formulants, unlike N-(2-hydroxyethyl)phthalimide (mp 126–129 °C), which requires substantially higher temperatures for melt processing . This property is advantageous for the incorporation of phthalimide-protected amine functionality into polymer matrices, coatings, and adhesive formulations where low-temperature curing or extrusion is desired.

Bioconjugation and PEG Linker Chemistry Requiring Balanced Hydrophilicity

The compound's LogP of 0.85 (ACD) or 0.7 (XLogP3) places it in an optimal hydrophilicity window for aqueous-compatible bioconjugation reactions . The PEG2 spacer provides sufficient aqueous solubility to enable homogeneous reaction conditions while retaining enough organic character for efficient extraction and purification. This balance is finer than the more lipophilic N-(2-hydroxyethyl)phthalimide (LogP 0.93) and more hydrophobic than the longer PEG variants, positioning the target compound as the preferred intermediate for conjugates requiring moderate linker length and water solubility.

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